

^1H NMR spectrum analysis of benzyl bromide

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Compound of Interest

Compound Name: Benzyl bromide

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A comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **benzyl bromide** is presented below, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide details the characteristic spectral features of **benzyl bromide** and contrasts them with related benzyl compounds, supported by experimental data and protocols.

^1H NMR Spectrum of Benzyl Bromide

The ^1H NMR spectrum of **benzyl bromide** is characterized by two main signals corresponding to the aromatic protons of the benzene ring and the methylene protons of the $-\text{CH}_2\text{Br}$ group.

- Aromatic Protons (C_6H_5-):** These five protons appear as a multiplet in the region of δ 7.2-7.4 ppm. The close chemical shifts and spin-spin coupling between the ortho, meta, and para protons result in a complex, overlapping signal.
- Benzylic Protons ($-\text{CH}_2\text{Br}$):** The two equivalent protons of the methylene group are deshielded by the adjacent bromine atom and the phenyl ring, resulting in a characteristic singlet at approximately δ 4.5 ppm. The absence of adjacent protons leads to a singlet splitting pattern.

Comparison with Alternative Benzyl Compounds

To provide a broader context for the analysis of the **benzyl bromide** spectrum, a comparison with benzyl alcohol, benzyl chloride, and benzyl iodide is informative. The electronegativity of the substituent on the benzylic carbon significantly influences the chemical shift of the benzylic protons.

Compound	Chemical Formula	Benzylic Protons (-CH ₂ X) Chemical Shift (δ ppm)	Aromatic Protons (C ₆ H ₅ -) Chemical Shift (δ ppm)	Splitting Pattern of Benzylic Protons
Benzyl Alcohol	C ₇ H ₈ O	~4.7	~7.2-7.4	Singlet
Benzyl Chloride	C ₇ H ₇ Cl	~4.6	~7.3-7.4	Singlet
Benzyl Bromide	C ₇ H ₇ Br	~4.5	~7.2-7.4	Singlet
Benzyl Iodide	C ₇ H ₇ I	~4.4	~7.2-7.4	Singlet

Table 1. Comparison of ¹H NMR Data for Benzyl Compounds in CDCl₃.

The data indicates a clear trend: as the electronegativity of the halogen decreases (Cl > Br > I), the chemical shift of the benzylic protons moves upfield (to a lower ppm value). This is due to the reduced deshielding effect of the less electronegative halogens. Benzyl alcohol, with the hydroxyl group, shows a similar chemical shift for the benzylic protons as the benzyl halides.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for obtaining the ¹H NMR spectrum of a liquid sample like **benzyl bromide**.

1. Sample Preparation:

- Dissolve 5-10 mg of **benzyl bromide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte signals.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent. This step ensures field-frequency stability during the experiment.
- Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.

3. Data Acquisition:

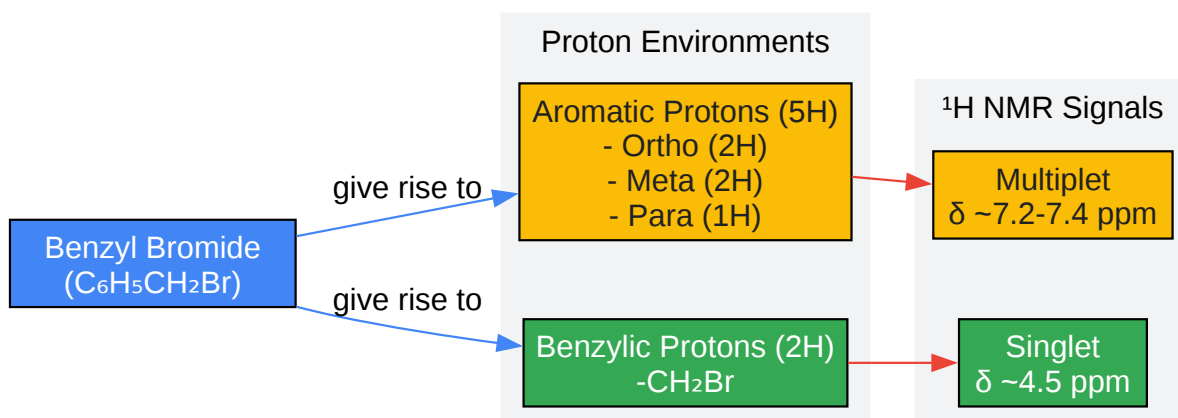
- Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a concentrated sample), spectral width, and relaxation delay.
- Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0 ppm.
- Integrate the peaks to determine the relative ratios of the different types of protons.

Visualization of Signal Relationships

The logical relationship between the proton signals in the ^1H NMR spectrum of **benzyl bromide** can be visualized as follows:



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Caption: Structure-Spectrum Correlation for **Benzyl Bromide**.

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